1-Adamantanecarboxylic acid
Overview
Description
1-Adamantanecarboxylic acid is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a white solid and the simplest carboxylic acid derivative of adamantane. This compound is notable for its synthesis by carboxylation of adamantane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantanecarboxylic acid can be synthesized through the carboxylation of adamantane. The process involves the reaction of adamantane with formic acid in the presence of concentrated sulfuric acid. The reaction mixture is cooled and stirred, followed by extraction and purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert it into adamantane derivatives.
Substitution: It can undergo substitution reactions to form various functionalized adamantane compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Adamantane derivatives.
Substitution: Functionalized adamantane compounds.
Scientific Research Applications
1-Adamantanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
1-Adamantanecarboxylic acid exerts its effects through complexation reactions with cyclohexaamylose. This interaction inhibits phenyl ester hydrolysis of cycloheptaamylose, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-Adamantanecarboxylic acid
- 1,3,5,7-Adamantanetetracarboxylic acid
- Adamantane-1-carboxylic acid methyl ester
- 1-Adamantanecarbonyl chloride
- 3-Hydroxyadamantane-1-carboxylic acid
Uniqueness: 1-Adamantanecarboxylic acid is unique due to its ability to form mononuclear tris(carboxylate) coordination complexes with transition metals such as manganese, nickel, cobalt, and zinc. This property distinguishes it from other similar compounds .
Properties
IUPAC Name |
adamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXXGFJRDUSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870784 | |
Record name | 1-Adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |
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Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Adamantanecarboxylic acid | |
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CAS No. |
828-51-3, 15897-81-1 | |
Record name | 1-Adamantanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-51-3 | |
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Record name | Adamantanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828513 | |
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Record name | Adamantane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015897811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantanecarboxylic acid | |
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Record name | 1-Adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.440 | |
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Synthesis routes and methods
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